2-Aminoethyldiphenylborinat

Übersicht

Beschreibung

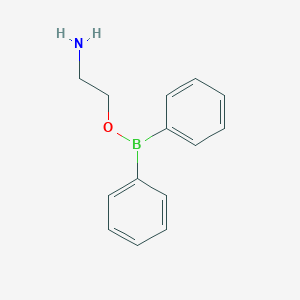

Aminoethoxydiphenylboran, auch bekannt als 2-Aminoethoxydiphenylboran, ist eine Organoboranverbindung mit der chemischen Formel C₁₄H₁₆BNO. Es ist ein weißer Feststoff, der in organischen Lösungsmitteln wie Ethanol und Methanol löslich ist. Diese Verbindung ist bekannt für ihre Fähigkeit, Inositoltrisphosphat (IP₃)-Rezeptoren und transienten Rezeptorpotential (TRP)-Kanäle zu hemmen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

Aminoethoxydiphenylboran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz verwendet, um das Verhalten von borhaltigen Verbindungen und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Wirkmechanismus

Aminoethoxydiphenylboran übt seine Wirkung hauptsächlich durch Hemmung von IP₃-Rezeptoren und TRP-Kanälen aus. Es wirkt als Antagonist an IP₃-Rezeptoren und verhindert die Freisetzung von Kalziumionen aus intrazellulären Speichern. Zusätzlich hemmt es TRP-Kanäle, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich des Kalzium-Einstroms . Diese doppelte Hemmung stört Kalzium-Signalwege, was zu verschiedenen physiologischen Wirkungen führt.

Wirkmechanismus

Target of Action

2-Aminoethyl diphenylborinate, also known as 2-APB, primarily targets the Orai3 protein and transient receptor potential 2 channels . The Orai3 protein is a calcium release-activated calcium modulator , while transient receptor potential 2 channels are involved in calcium influx in neurons .

Mode of Action

2-APB acts as an activator of the Orai3 protein and an inhibitor of calcium influx through transient receptor potential 2 channels . It is a membrane-permeable modulator of intracellular IP3-induced calcium release . This means it can cross the cell membrane and regulate the release of calcium ions inside the cell triggered by IP3 .

Biochemical Pathways

The primary biochemical pathway affected by 2-APB is the calcium signaling pathway . By modulating the activity of Orai3 protein and transient receptor potential 2 channels, 2-APB influences the flow of calcium ions within cells . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neurotransmission .

Pharmacokinetics

Given its membrane-permeable nature , it can be inferred that 2-APB is likely to be readily absorbed and distributed within the body. Its metabolism and excretion would depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.

Result of Action

The action of 2-APB results in the modulation of calcium signaling within cells . By activating the Orai3 protein and inhibiting calcium influx through transient receptor potential 2 channels, 2-APB can alter the concentration of calcium ions within cells . This can have various molecular and cellular effects, depending on the specific roles of calcium signaling in different cell types and physiological contexts .

Biochemische Analyse

Biochemical Properties

2-Aminoethyl diphenylborinate plays a significant role in biochemical reactions, particularly in the modulation of calcium signaling. It interacts with various enzymes, proteins, and other biomolecules. One of its primary targets is the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in the release of calcium from intracellular stores . 2-Aminoethyl diphenylborinate inhibits IP3R, thereby reducing calcium release. Additionally, it affects store-operated calcium entry (SOCE) channels and transient receptor potential (TRP) channels, including TRPV1, TRPV2, and TRPV3 . These interactions highlight the compound’s role in regulating calcium homeostasis and signaling.

Cellular Effects

2-Aminoethyl diphenylborinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for processes such as cell differentiation, proliferation, and apoptosis . In breast cancer cells, 2-Aminoethyl diphenylborinate has been shown to inhibit store-operated calcium entry, leading to reduced cell proliferation . Furthermore, it affects gene expression and cellular metabolism by altering calcium-dependent signaling cascades. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated calcium signaling.

Molecular Mechanism

The molecular mechanism of 2-Aminoethyl diphenylborinate involves its interaction with calcium channels and receptors. By binding to IP3R, it inhibits the release of calcium from the endoplasmic reticulum . Additionally, 2-Aminoethyl diphenylborinate modulates SOCE channels and TRP channels, affecting calcium influx into the cell . These interactions result in altered calcium signaling, which in turn influences various cellular processes. The compound’s ability to inhibit or activate specific channels and receptors makes it a versatile tool for studying calcium-dependent mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethyl diphenylborinate can change over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over time, degradation products may form, potentially altering its efficacy and specificity. Long-term studies have shown that 2-Aminoethyl diphenylborinate can have sustained effects on cellular function, particularly in the context of calcium signaling . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s activity.

Dosage Effects in Animal Models

The effects of 2-Aminoethyl diphenylborinate vary with different dosages in animal models. At low doses, the compound can modulate calcium signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes without causing harm. These findings emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-Aminoethyl diphenylborinate is involved in various metabolic pathways, primarily related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis, such as the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and stromal interaction molecule (STIM) . By modulating these pathways, the compound affects metabolic flux and metabolite levels, influencing cellular energy balance and signaling dynamics. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Aminoethyl diphenylborinate is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as membrane permeability and binding affinity. These transport and distribution dynamics are essential for understanding how 2-Aminoethyl diphenylborinate exerts its effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 2-Aminoethyl diphenylborinate plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with IP3R and modulates calcium release . Additionally, it can be found in other cellular compartments, such as the plasma membrane and cytoplasm, where it affects calcium influx and signaling . The specific targeting signals and post-translational modifications that direct 2-Aminoethyl diphenylborinate to these compartments are important for its precise regulation of cellular processes.

Vorbereitungsmethoden

Aminoethoxydiphenylboran kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Diphenylborinsäure mit 2-Aminoethanol. Die Reaktion erfolgt typischerweise unter milden Bedingungen und liefert das gewünschte Produkt mit hoher Reinheit . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um hohe Ausbeute und Kosteneffizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Aminoethoxydiphenylboran durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Boronsäurederivaten führt.

Reduktion: Reduktionsreaktionen können Aminoethoxydiphenylboran in verschiedene Boran-Derivate umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Amino- oder Ethoxygruppen durch andere funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Aminoethoxydiphenylboran ist aufgrund seiner doppelten Hemmung von IP₃-Rezeptoren und TRP-Kanälen einzigartig. Ähnliche Verbindungen umfassen:

Diphenylborinsäure: Teilt strukturelle Ähnlichkeiten, fehlt aber die Aminoethoxygruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

2-Aminoethyldiphenylborinat: Eine weitere borhaltige Verbindung mit ähnlichen hemmenden Wirkungen auf Kalziumkanäle.

Diese Verbindungen unterscheiden sich in ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen und ihren gesamten biologischen Wirkungen, was die Einzigartigkeit von Aminoethoxydiphenylboran in der wissenschaftlichen Forschung unterstreicht.

Biologische Aktivität

2-Aminoethyl diphenylborinate (2-APB) is a compound that has garnered attention in the field of pharmacology due to its role as a modulator of store-operated calcium entry (SOCE). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and implications for therapeutic applications.

Overview of 2-Aminoethyl Diphenylborinate

2-APB is recognized for its dual role in modulating calcium signaling pathways. Depending on the concentration, it can either enhance or inhibit SOCE, a critical process for calcium homeostasis within cells. This modulation is particularly relevant in various physiological functions, including muscle contraction, neurotransmission, and cell proliferation.

The primary mechanism by which 2-APB exerts its effects is through interaction with stromal interaction molecules (STIM) and Orai proteins, which are essential components of the SOCE pathway. Upon depletion of calcium in the endoplasmic reticulum (ER), STIM proteins aggregate and activate Orai channels in the plasma membrane, facilitating calcium influx into the cytosol.

Concentration-Dependent Effects

Research has shown that at low concentrations (5-10 µM), 2-APB enhances SOCE by promoting calcium entry through Orai channels. Conversely, at higher concentrations (20-50 µM), it inhibits this process by blocking Orai channel activity. This bimodal effect has been validated in various cell lines, including MDA-MB-231 breast cancer cells and HEK293 cells .

Case Studies and Experimental Evidence

- Calcium Imaging Assays : A study utilized fluorometric imaging plate readers to assess the effects of 2-APB on calcium influx in MDA-MB-231 cells. The results indicated that 2-APB could effectively block SOCE at concentrations above 20 µM while enhancing it at lower concentrations .

- Inhibition of Fibrosis : Another significant finding is that 2-APB inhibits bleomycin-induced skin and pulmonary fibrosis. This effect is attributed to its ability to interrupt intracellular calcium regulation, thereby reducing fibrotic responses .

- Structural Derivatives : Novel derivatives of 2-APB have been synthesized to enhance its specificity and potency as an SOCE modulator. For instance, DPB162-AE, a dimeric variant, demonstrated stronger inhibition of SOCE compared to 2-APB itself at lower concentrations .

Biological Activity Summary

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| Enhance SOCE | Increased calcium influx | 5 - 10 µM |

| Inhibit SOCE | Decreased calcium influx | 20 - 50 µM |

| Inhibition of fibrosis | Reduced fibrotic response | Varies |

Implications for Therapy

The modulation of calcium signaling by 2-APB has potential therapeutic implications, particularly in cancer treatment and fibrotic diseases. By selectively enhancing or inhibiting calcium entry into cells, it may be possible to develop targeted therapies that mitigate pathological conditions associated with dysregulated calcium signaling.

Eigenschaften

IUPAC Name |

2-diphenylboranyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVCIGGICSWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040389 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | Diphenylborinic acid 2-aminoethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-95-8 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethoxydiphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl diphenylborinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)(diphenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.